Field-Effect Mobility Superiority: N-Sulfinylacetamide-Pentacene Adduct vs. N-Sulfinylcarbamate Adduct
The pentacene adduct derived from N-sulfinylacetamide delivers a field-effect mobility of 0.27 cm²·V⁻¹·s⁻¹ when spin-coated and thermally converted [1]. In contrast, the N-sulfinylbutylcarbamate adduct, despite improved alcohol solubility, yields mobilities in the range of ~10⁻² cm²·V⁻¹·s⁻¹—roughly one order of magnitude lower [2]. The critically higher mobility of the acetamide-derived adduct was reported as the highest for any solution-processed organic semiconductor at the time of publication [1].
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 0.27 cm²·V⁻¹·s⁻¹ (13,6-N-sulfinylacetamidopentacene adduct) |
| Comparator Or Baseline | N-Sulfinylbutylcarbamate-pentacene adduct: ~0.01 cm²·V⁻¹·s⁻¹ |
| Quantified Difference | 27-fold higher mobility |
| Conditions | Spin-coated thin films; thermal conversion to pentacene; bottom-gate OTFT configuration |
Why This Matters
A 27-fold mobility advantage directly determines whether a precursor is viable for high-performance OTFTs, making N-sulfinylacetamide the preferred dienophile for procurement in organic electronics research.
- [1] Afzali, A.; Dimitrakopoulos, C. D.; Breen, T. L. High-Performance, Solution-Processed Organic Thin Film Transistors from a Novel Pentacene Precursor. J. Am. Chem. Soc. 2002, 124 (30), 8812–8813 (mobility data confirmed by Sigma-Aldrich product specification for 13,6-N-Sulfinylacetamidopentacene, Cat. No. 729744). https://doi.org/10.1021/ja0266621 View Source
- [2] Afzali, A.; Kagan, C. R.; Traub, G. P. N-Sulfinylcarbamate–Pentacene Adduct: A Novel Pentacene Precursor Soluble in Alcohols. Synth. Met. 2005, 155 (3), 490–494. https://doi.org/10.1016/j.synthmet.2005.09.001 View Source
